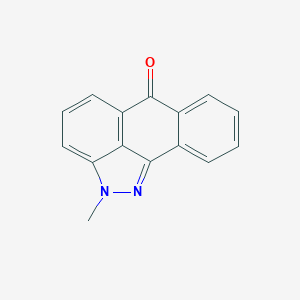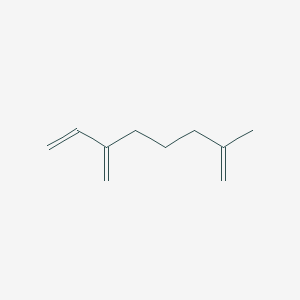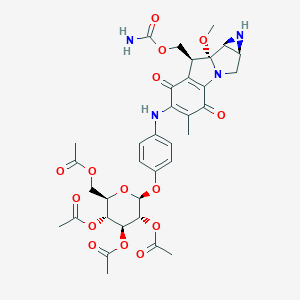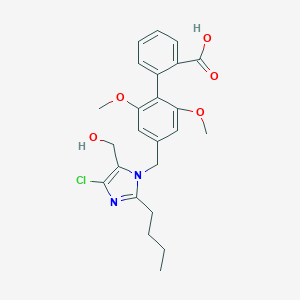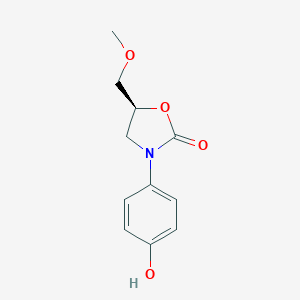
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxy and methoxymethyl groups in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable chiral precursor, such as (S)-4-hydroxyphenylglycine.
Cyclization: The precursor undergoes cyclization with formaldehyde and a suitable amine to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(4-oxophenyl)-5-(methoxymethyl)-2-oxazolidinone.
Reduction: Formation of 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-aminomethyl.
Substitution: Formation of various substituted oxazolidinone derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity. The oxazolidinone ring can also interact with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.
Comparación Con Compuestos Similares
(S)-3-(4-Hydroxyphenyl)-2-oxazolidinone: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
(S)-3-(4-Methoxyphenyl)-5-(methoxymethyl)-2-oxazolidinone: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capability.
Uniqueness: (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of both hydroxy and methoxymethyl groups, which provide a balance of hydrophilic and hydrophobic properties. This allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
(5S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIOZVFOWKTIH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
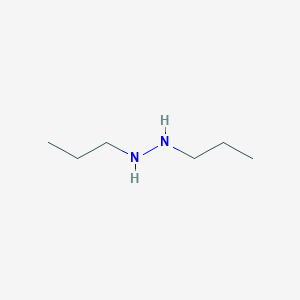
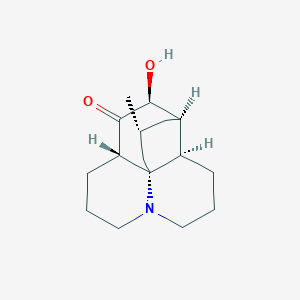
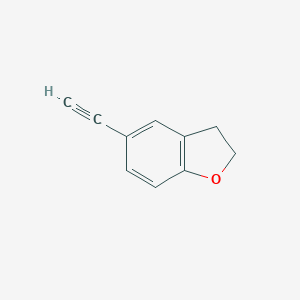
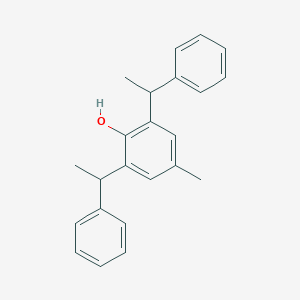

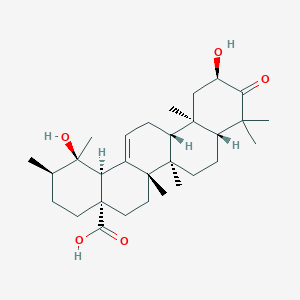
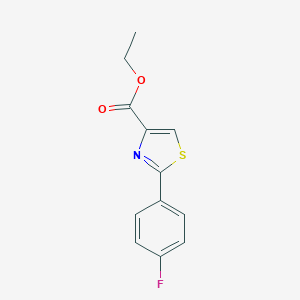
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
